molecular formula C11H12ClNO2 B3054787 L-Proline, 1-(4-chlorophenyl)- CAS No. 61898-80-4

L-Proline, 1-(4-chlorophenyl)-

Cat. No.: B3054787
CAS No.: 61898-80-4
M. Wt: 225.67
InChI Key: FQEIGKACEFDJKI-JTQLQIEISA-N
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Description

L-Proline, 1-(4-chlorophenyl)-: is a derivative of the naturally occurring amino acid L-Proline. This compound is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the proline ring. It is known for its versatile applications in organic synthesis, particularly as an organocatalyst in various chemical reactions .

Mechanism of Action

Target of Action

L-Proline, 1-(4-chlorophenyl)-, also known as (2S)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid, is a versatile compound that has been found to target various biochemical processes. It has been reported to act as a resolution agent for both enantiomers of mandelic acid . This indicates that the compound may interact with chiral molecules and influence their stereochemistry.

Mode of Action

It is known that l-proline can act as a catalyst in various organic reactions . As a catalyst, it facilitates chemical reactions without being consumed in the process. It is likely that L-Proline, 1-(4-chlorophenyl)- interacts with its targets in a similar manner, possibly altering their chemical structure or function.

Biochemical Pathways

L-Proline, 1-(4-chlorophenyl)- may influence several biochemical pathways. For instance, it has been found to play a role in the proline biosynthetic pathway . In this pathway, the enzyme Δ1-pyrroline-5-carboxylate reductase (PYCR) catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline . By influencing this pathway, L-Proline, 1-(4-chlorophenyl)- could potentially affect the production of proline and other downstream metabolites.

Result of Action

The result of L-Proline, 1-(4-chlorophenyl)-'s action can vary depending on the context. For example, it has been used as a catalyst in the synthesis of new spirooxindole derivatives . In this context, the compound facilitates the formation of new chemical structures, potentially leading to the production of novel compounds with therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 1-(4-chlorophenyl)- typically involves the reaction of L-Proline with 4-chlorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction .

Industrial Production Methods: Industrial production of L-Proline, 1-(4-chlorophenyl)- often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: L-Proline, 1-(4-chlorophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: L-Proline, 1-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic reactions where other derivatives may not perform as well .

Properties

IUPAC Name

(2S)-1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-8-3-5-9(6-4-8)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEIGKACEFDJKI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738961
Record name 1-(4-Chlorophenyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61898-80-4
Record name 1-(4-Chlorophenyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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